molecular formula C15H15NO B14419109 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 83021-67-4

3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one

Cat. No.: B14419109
CAS No.: 83021-67-4
M. Wt: 225.28 g/mol
InChI Key: SUQHARKYZSIPLE-UHFFFAOYSA-N
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Description

3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is an organic compound that has garnered significant interest in scientific research. It is classified as a tetrahydropyridine and is known for its role as a precursor to neurotoxic compounds. This compound is particularly notable for its involvement in studies related to neurodegenerative diseases, such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-buten-1-one with methylamine, followed by cyclization to form the desired tetrahydropyridine structure .

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydropyridine isomers .

Scientific Research Applications

3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.

    Biology: It is used to study the mechanisms of neurodegeneration.

    Medicine: This compound is crucial in developing models for Parkinson’s disease research.

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium ion, which selectively targets and destroys dopaminergic neurons in the substantia nigra. This leads to symptoms similar to those observed in Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific structure, which allows it to cross the blood-brain barrier and be metabolized into highly neurotoxic compounds. This makes it a valuable tool in neurodegenerative disease research .

Properties

CAS No.

83021-67-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-methyl-4-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one

InChI

InChI=1S/C15H15NO/c1-10-14(11-6-3-2-4-7-11)12-8-5-9-13(12)16-15(10)17/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)

InChI Key

SUQHARKYZSIPLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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